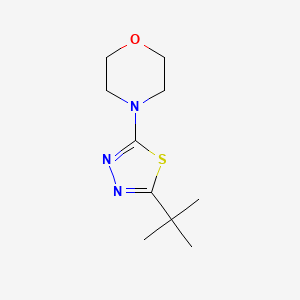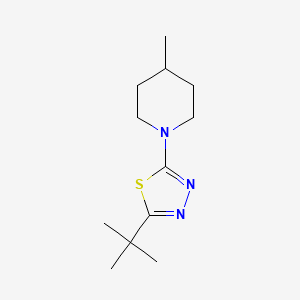![molecular formula C12H9F2NO B6432435 2-[(2,4-difluorophenoxy)methyl]pyridine CAS No. 1869686-83-8](/img/structure/B6432435.png)
2-[(2,4-difluorophenoxy)methyl]pyridine
Vue d'ensemble
Description
“2-[(2,4-difluorophenoxy)methyl]pyridine” is a chemical compound with the empirical formula C11H7F2N . It is a fluorinated building block .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, has been discussed in various literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridine ring attached to a 2,4-difluorophenyl group via a methylene bridge . The molecular weight of the compound is 191.18 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index of 1.570, a boiling point of 95 °C at 0.4 mmHg, and a density of 1.254 g/mL at 25 °C .Applications De Recherche Scientifique
1. Catalytic Properties and Ligand Behavior
2-[(2,4-difluorophenoxy)methyl]pyridine and its derivatives exhibit intriguing catalytic properties and serve as ligands in complex formations. Notably, derivatives of pyridine with phosphino groups have been synthesized and utilized to form nickel complexes, showing potential in catalysis, particularly in the oligomerization of ethylene (Kermagoret & Braunstein, 2008).
2. Pharmaceutical Intermediates
Derivatives of pyridine, like 2,3-dichloro-5-trifluoromethyl pyridine, are crucial intermediates in the synthesis of various pesticides, indicating the role of pyridine structures in agricultural chemical production (Lu Xin-xin, 2006).
3. Material Science and Engineering
The pyridine structure, with modifications, plays a role in material science, especially in the creation of compounds with specific physical properties. For example, pyridinium salts with fluorous side chains have been studied for their unique hydrogen bonding and fluorous interactions, potentially relevant for material engineering and design (Lu et al., 2017).
4. Photoluminescent and Magnetic Properties
Certain pyridine derivatives are involved in creating compounds with intriguing photoluminescent and magnetic properties. This is particularly evident in compounds involving metal complexes, which exhibit these properties and have potential applications in fields like photonics and electronic materials engineering (Pointillart et al., 2009).
5. Synthesis and Characterization of Novel Materials
The synthesis and characterization of novel materials, including polyimides and other polymers containing pyridine units, demonstrate the utility of this structure in creating new materials with desirable thermal, optical, and mechanical properties. These materials find applications in various industries, from electronics to aerospace, due to their high-performance characteristics (Wang et al., 2006; Wang et al., 2008).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, indicating potential hazards if ingested, in contact with skin or eyes, or if inhaled . It’s recommended to use personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves when handling this compound .
Orientations Futures
The future directions of “2-[(2,4-difluorophenoxy)methyl]pyridine” could involve its use in the synthesis of more complex molecules. For instance, cyclometalated Ir(III) complexes based on 2-(2,4-difluorophenyl)-pyridine have been synthesized and studied for their luminescence switching behaviors and photocatalytic activity for hydrogen evolution . This suggests potential applications in the field of materials science and energy production .
Mécanisme D'action
Target of Action
It’s known that this compound can be used as an organic synthesis intermediate and a pharmaceutical intermediate .
Mode of Action
It’s known to be used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that its boiling point is 95°c at 04 mmHg, and it has a density of 1254 g/mL at 25 °C . These properties might influence its bioavailability.
Analyse Biochimique
Biochemical Properties
2-[(2,4-difluorophenoxy)methyl]pyridine has strong metal chelating ability and can form stable complexes with transition metals . It contains a nitrogen atom, which can participate in hydrogen bonding and other interactions, acting as a hydrogen bond donor or acceptor .
Molecular Mechanism
It is known to interact with biomolecules and may influence enzyme activity and gene expression .
Propriétés
IUPAC Name |
2-[(2,4-difluorophenoxy)methyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWHJCRPHMJPQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B6432369.png)


![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6432387.png)
![3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole](/img/structure/B6432389.png)
![1-methyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,4-diazepane](/img/structure/B6432391.png)

![1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine](/img/structure/B6432403.png)
![4-[6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6432407.png)

![2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6432430.png)
![benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B6432432.png)
![1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6432443.png)